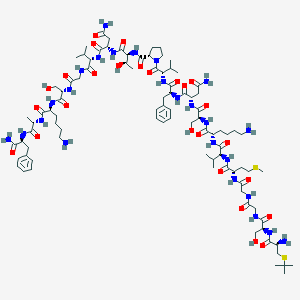
4-Nitroimidazole
Overview
Description
4-Nitroimidazole is an organic compound that belongs to the class of nitroimidazoles, which are characterized by an imidazole ring with a nitro group attached. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes. The presence of the nitro group significantly influences its chemical behavior and reactivity.
Mechanism of Action
Target of Action
4-Nitroimidazole, like other nitroimidazole-based drugs, primarily targets bacterial DNA . The drug’s antimicrobial activities heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases .
Mode of Action
The mode of action of this compound involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause the DNA strand to break , disrupting the DNA of the susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are related to DNA synthesis and protein synthesis . The reactive intermediates formed by the reduction of the nitro group cause DNA strand breakage, which disrupts these essential cellular processes .
Pharmacokinetics
The pharmacokinetics of nitroimidazole-based drugs like this compound are complex. They are absorbed almost completely when given orally, with bioavailability >90% for tablets . The drugs are distributed widely and have low protein binding (<20%). They reach 60 to 100% of plasma concentrations in most tissues studied, including the central nervous system . Nitroimidazole drugs are extensively metabolized by the liver to various metabolites . The majority of the drug and its metabolites are excreted in urine and feces .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By causing DNA strand breakage, the drug disrupts essential cellular processes, leading to cell death . This makes this compound effective against a variety of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of oxygen, as nitroimidazoles are more active in an anaerobic environment . Additionally, the drug’s stability and efficacy can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
4-Nitroimidazole has been found to be metabolized by a nitroreductase (NTR) from a human pathogen, Haemophilus influenzae (HiNfsB) . This enzyme effectively metabolizes ten clinically used nitroimidazoles . The interaction between this compound and this enzyme is a key part of its biochemical role.
Cellular Effects
The cellular effects of this compound are largely due to its metabolism by nitroreductases. The bioactivation of this compound can lead to severe toxicities and drug resistance
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by nitroreductases. These enzymes reduce the nitro group of this compound, leading to the formation of various metabolites
Metabolic Pathways
This compound is involved in metabolic pathways mediated by nitroreductases. These enzymes play a crucial role in the metabolism of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroimidazole can be synthesized through the nitration of imidazole. This process typically involves the reaction of imidazole with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imidazole ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process generally includes the following steps:
Nitration: Imidazole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under certain conditions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: 4-Aminoimidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of imidazole.
Scientific Research Applications
4-Nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- Metronidazole
- Tinidazole
- Nimorazole
- Dimetridazole
- Pretomanid
- Ornidazole
- Megazol
- Azanidazole
Comparison: 4-Nitroimidazole is unique due to its specific position of the nitro group on the imidazole ring, which influences its reactivity and biological activity. Compared to other nitroimidazoles, it may exhibit different pharmacokinetic properties and efficacy profiles .
Properties
IUPAC Name |
5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWQPKRHOGLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062803 | |
| Record name | 4-Nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-38-6, 100214-79-7 | |
| Record name | 5-Nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CL 205086 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)



![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)

![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)

